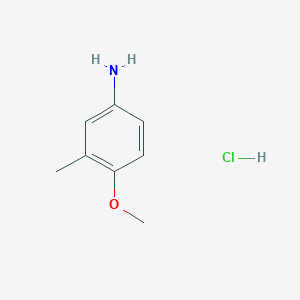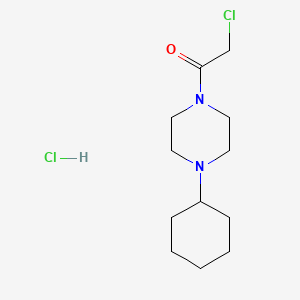![molecular formula C13H17BrN2O2 B1390071 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide CAS No. 1138443-71-6](/img/structure/B1390071.png)
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide involves several steps. One common synthetic route includes the reaction of 4-aminophenylacetic acid with 2-bromoacetyl bromide in the presence of a base to form the intermediate 4-[(2-bromoacetyl)amino]phenylacetic acid. This intermediate is then reacted with N,N-dimethylpropanamide under appropriate conditions to yield the final product .
Analyse Chemischer Reaktionen
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Wissenschaftliche Forschungsanwendungen
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, enabling the study of protein-protein interactions, protein folding, and enzyme activity. Additionally, this compound is used in the development of new pharmaceuticals and in the study of biological pathways .
Wirkmechanismus
The mechanism of action of 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide involves the modification of proteins and peptides through the formation of covalent bonds with specific amino acid residues. This modification can alter the structure and function of the target proteins, allowing researchers to study their biological roles and interactions. The compound primarily targets nucleophilic amino acid residues, such as cysteine and lysine, in proteins .
Vergleich Mit ähnlichen Verbindungen
3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide can be compared with other similar compounds, such as:
4-[(2-Bromoacetyl)amino]phenylacetic acid: This compound is an intermediate in the synthesis of this compound and shares similar chemical properties.
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide: This compound has a similar structure but differs in the substitution pattern on the aromatic ring, which can lead to different reactivity and biological activity.
This compound is unique due to its specific structure, which allows for targeted modification of proteins and peptides, making it a valuable tool in proteomics research .
Eigenschaften
IUPAC Name |
3-[4-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-16(2)13(18)8-5-10-3-6-11(7-4-10)15-12(17)9-14/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLLGWWBGNWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



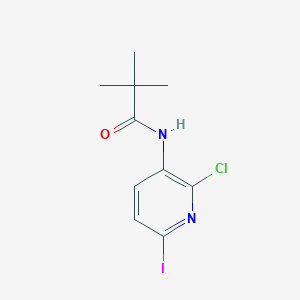

![N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389995.png)
![{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride](/img/structure/B1389996.png)
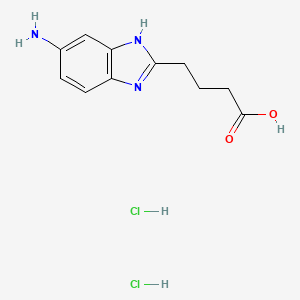
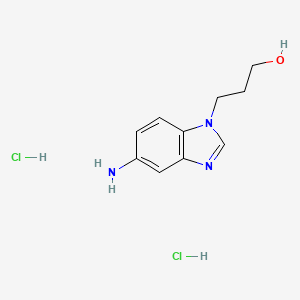
![[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride](/img/structure/B1390000.png)
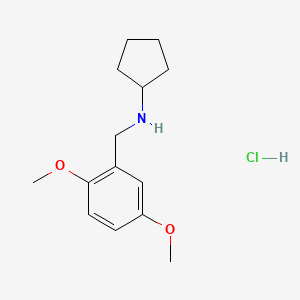
![{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride](/img/structure/B1390005.png)
![4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline](/img/structure/B1390007.png)
